molecular formula C16H12O2S B159896 2-(4-Acetoxyphenyl)benzothiophene CAS No. 132932-62-8

2-(4-Acetoxyphenyl)benzothiophene

Cat. No.: B159896
CAS No.: 132932-62-8
M. Wt: 268.3 g/mol
InChI Key: DHRGTVQDDWWSMS-UHFFFAOYSA-N
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Description

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is known for its unique structural features, which include a benzothiophene core substituted with a 4-acetoxyphenyl group. The compound has a molecular weight of 252.33 g/mol and is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)benzothiophene typically involves the reaction of benzothiophene with 4-acetoxyphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzothiophene is coupled with a 4-acetoxyphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetoxyphenyl)benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Acetoxyphenyl)benzothiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(4-Acetoxyphenyl)benzothiophene can be compared with other benzothiophene derivatives, such as:

    Raloxifene: Used in the treatment of breast cancer and osteoporosis.

    Sertaconazole: An antifungal agent.

    Zileuton: An anti-inflammatory drug used in the treatment of asthma.

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Unlike other benzothiophene derivatives, the presence of the 4-acetoxyphenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

2-(4-Acetoxyphenyl)benzothiophene is an organic compound belonging to the benzothiophene class, characterized by a benzene ring fused to a thiophene ring. The presence of an acetoxy group at the para position of the phenyl ring enhances its chemical reactivity and potential biological activity. This compound has attracted interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, including Suzuki coupling followed by acetylation. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Structure-Activity Relationship

The biological activity of benzothiophenes, including this compound, is influenced by their structural features. The acetoxy substitution enhances solubility and reactivity, potentially increasing pharmacological activity compared to other benzothiophenes. A comparative analysis of structurally similar compounds reveals diverse biological profiles based on their substituents.

Compound NameStructureUnique Features
2-(4-Hydroxyphenyl)benzothiopheneStructureHydroxyl group enhances solubility and biological activity
4-Methoxybenzo[b]thiopheneStructureMethoxy group increases electron density, affecting reactivity
3-(4-Acetoxyphenyl)-benzo[b]thiopheneStructureDifferent substitution pattern alters pharmacological profile

Case Studies

Several studies have been conducted on related compounds that provide insights into the potential biological activity of this compound:

  • Anti-inflammatory Study : In vitro experiments demonstrated that compounds with similar structures inhibited nitric oxide production in activated macrophages, suggesting a pathway for anti-inflammatory effects.
  • Cholinesterase Inhibition Research : A study focused on benzothiophene-chalcone hybrids revealed significant inhibition against AChE and BChE, with implications for treating neurodegenerative diseases like Alzheimer's. The best-performing compound had an IC50 comparable to established inhibitors like galantamine .
  • Potential Applications in Material Science : Beyond medicinal applications, this compound has been explored as an organic hole-transporting material in OLEDs due to its thermal stability and electronic properties.

Properties

IUPAC Name

[4-(1-benzothiophen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRGTVQDDWWSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432314
Record name 4-(1-Benzothiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132932-62-8
Record name 4-(1-Benzothiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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